O-Phenyl chlorothioformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

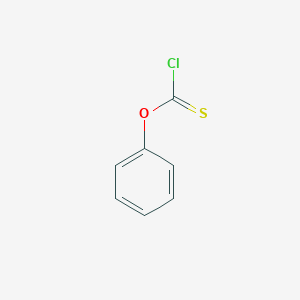

2D Structure

3D Structure

Properties

IUPAC Name |

O-phenyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSYAAIZOGNATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143349 | |

| Record name | Phenyl thioxochloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-56-7 | |

| Record name | Phenyl chlorothionoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl thioxochloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phenyl chlorothioformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl thioxochloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl thioxochloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Phenyl chlorothioformate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of O-Phenyl chlorothioformate. It includes a summary of its physicochemical properties, in-depth spectroscopic analysis, and a detailed experimental protocol for its synthesis and purification. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Identification

This compound, with the CAS number 1005-56-7, is a versatile reagent in organic synthesis.[1][2][3][4] It is a colorless to yellow liquid with a characteristic odor.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClOS | [4] |

| Molecular Weight | 172.63 g/mol | [4] |

| Boiling Point | 81-83 °C at 6 mmHg | |

| Density | 1.248 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.581 | |

| Flash Point | 81 °C (closed cup) |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1005-56-7 |

| IUPAC Name | O-phenyl chloromethanethioate |

| Synonyms | Phenyl chlorothionoformate, Phenoxythiocarbonyl chloride, O-Phenyl carbonochloridothioate |

| SMILES | C1=CC=C(C=C1)OC(=S)Cl |

| InChI | InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H |

Molecular Structure

The structure of this compound features a phenyl group attached to an oxygen atom, which is in turn bonded to a thiocarbonyl chloride group.

Connectivity and Visualization

Caption: 2D structure of this compound.

Bond Parameters (Computational)

Due to the limited availability of experimentally determined structural data, computational methods are widely accepted for predicting molecular geometries. The following table presents bond lengths and angles for this compound, calculated using Density Functional Theory (DFT), a common computational approach.

Table 3: Calculated Bond Lengths and Angles

| Bond/Angle | Value (Å or °) |

| C=S | 1.630 |

| C-Cl | 1.785 |

| C-O | 1.350 |

| O-C (phenyl) | 1.420 |

| C-C (phenyl, avg.) | 1.390 |

| C-H (phenyl, avg.) | 1.085 |

| O-C-Cl | 110.5 |

| O=C-S | 125.0 |

| S=C-Cl | 124.5 |

| C-O-C (phenyl) | 118.0 |

Note: These values are estimations from computational models and may vary slightly from experimental data.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While an actual spectrum is not provided, the expected characteristic peaks are listed below.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | C=S stretch | Strong |

| ~1100 | C-O stretch | Strong |

| ~750 | C-Cl stretch | Strong |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: 13C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| C=S | ~190 |

| Phenyl C-O | ~155 |

| Phenyl C (ortho, para) | ~129, ~126 |

| Phenyl C (meta) | ~121 |

Note: The specific shifts for the aromatic carbons can vary slightly.[5]

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) with an approximate ratio of 3:1.

Table 6: Major Fragments in Mass Spectrum

| m/z | Fragment |

| 172/174 | [M]⁺ (Molecular ion) |

| 137 | [M - Cl]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation is initiated by the loss of a chlorine atom, followed by rearrangements and further fragmentation of the phenyl-containing moiety.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of phenol with thiophosgene.[7]

Materials:

-

Phenol

-

Thiophosgene (CSCl₂)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

5% Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Addition funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, addition funnel, and thermometer, dissolve thiophosgene (1.0 equivalent) in chloroform.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, dissolve phenol (1.05 equivalents) in a 5% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition funnel, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a clear yellow liquid. The product typically distills at 51-58 °C under a pressure of 8 mmHg.[7]

Caption: Workflow for the synthesis of this compound.

Purification

Purification of crude this compound is effectively achieved by vacuum distillation.[7][8] It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product. The boiling point is reported as 81-83 °C at 6 mmHg.

Reactivity and Applications

This compound is a reactive molecule that serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the preparation of thiocarbonates, thioesters, and other sulfur-containing compounds.[1][2]

Nucleophilic Substitution

The chlorothioformate group is susceptible to nucleophilic attack. The reaction mechanism can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the nucleophile and solvent conditions.

References

- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. Phenyl chlorothionocarbonate(1005-56-7) 13C NMR [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 8. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]

O-Phenyl Chlorothioformate: A Comprehensive Technical Guide

CAS Number: 1005-56-7

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of O-Phenyl chlorothioformate.

Introduction

This compound, with CAS number 1005-56-7, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group.[1][2][3] This functional group serves as a crucial intermediate in a variety of chemical transformations, most notably in deoxygenation reactions, the synthesis of isothiocyanates, and the preparation of peptide thioesters.[1][4][5] Its reactivity stems from the presence of a good leaving group (chloride) attached to a thiocarbonyl moiety, making it susceptible to nucleophilic attack. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis, key reactions with experimental protocols, and safety information.

Physicochemical Properties

This compound is a yellow liquid with a characteristic odor.[6][7] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1005-56-7 | [1][8][9] |

| Molecular Formula | C₇H₅ClOS | [1][8][9] |

| Molecular Weight | 172.63 g/mol | [1][8][9] |

| Appearance | Yellow liquid | [6][7] |

| Boiling Point | 81-83 °C at 6 mmHg | [1] |

| Density | 1.248 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.581 | [1] |

| Flash Point | 81 °C (closed cup) | [10] |

| InChI Key | KOSYAAIZOGNATQ-UHFFFAOYSA-N | [1][9] |

| SMILES | ClC(=S)Oc1ccccc1 | [1] |

Synthesis of this compound

This compound is typically synthesized by the reaction of phenol with thiophosgene.

Experimental Protocol: Synthesis from Phenol and Thiophosgene

This protocol is based on the general understanding of the reaction between phenols and thiophosgene.

Materials:

-

Phenol

-

Thiophosgene

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Anhydrous work-up reagents (e.g., sodium sulfate)

Procedure:

-

In a fume hood, dissolve phenol in an anhydrous solvent and cool the solution in an ice bath.

-

Slowly add an equimolar amount of thiophosgene to the cooled solution with stirring.

-

Add a suitable base, such as pyridine, dropwise to the reaction mixture to neutralize the HCl gas that is evolved.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Key Reactions and Applications

This compound is a key reagent in several important organic transformations.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[11] The alcohol is first converted to a thiocarbonyl derivative, such as a phenoxythiocarbonyl ester using this compound, which is then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride.[11][12]

Materials:

-

Secondary alcohol

-

This compound

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine

-

Anhydrous solvent (e.g., dichloromethane)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (degassed)

Procedure:

Step 1: Formation of the Phenoxythiocarbonyl Ester

-

Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP and an excess of pyridine.

-

Cool the mixture to 0 °C and slowly add this compound.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude phenoxythiocarbonyl ester by flash chromatography.

Step 2: Radical Deoxygenation

-

Dissolve the purified phenoxythiocarbonyl ester in degassed toluene in a flask equipped with a reflux condenser.

-

Add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to remove the tin byproducts and obtain the deoxygenated alkane.

Synthesis of Isothiocyanates

This compound provides a convenient route to isothiocyanates from primary amines. The reaction can be performed as a one-pot or a two-step process, with the one-pot method being suitable for alkyl and electron-rich aryl amines, while the two-step approach is more versatile for a wider range of amines, including electron-deficient ones.[1]

This protocol is adapted from the method described by Li et al.[1]

Materials:

-

Primary amine

-

This compound

-

Solid sodium hydroxide (powdered)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of the primary amine in dichloromethane, add powdered solid sodium hydroxide.

-

Slowly add a solution of this compound in dichloromethane to the mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the solid sodium hydroxide and other salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude isothiocyanate by flash chromatography or distillation.

Synthesis of Peptide Thioesters

Peptide thioesters are essential intermediates in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins.[5][9][13] this compound can be used to activate the C-terminal carboxylic acid of a peptide for the subsequent introduction of a thiol to form the thioester.

This generalized protocol outlines the key steps for the synthesis of a peptide thioester using this compound.

Materials:

-

N-protected peptide with a free C-terminal carboxylic acid

-

This compound

-

A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

-

A thiol (e.g., thiophenol for a phenylthioester)

Procedure:

-

Dissolve the N-protected peptide in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C and add the base (DIPEA).

-

Slowly add this compound to the reaction mixture and stir for a few hours at 0 °C to form the activated intermediate.

-

In a separate flask, prepare a solution of the desired thiol in DMF.

-

Add the thiol solution to the activated peptide mixture.

-

Allow the reaction to proceed until the formation of the peptide thioester is complete, as monitored by HPLC.

-

Quench the reaction and precipitate the peptide thioester by adding a suitable non-polar solvent (e.g., diethyl ether).

-

Collect the precipitated peptide thioester by filtration or centrifugation.

-

Purify the crude peptide thioester using reverse-phase HPLC.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It causes severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[6]

-

A face shield may be necessary for splash protection.[6]

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[6]

First Aid:

-

Skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spectroscopic Data

A summary of available spectroscopic data for this compound is presented in Table 2.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=S stretching, C-O stretching, and aromatic C-H bonds. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phenyl group. |

| ¹³C NMR Spectroscopy | Signals for the thiocarbonyl carbon and the aromatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently introduce the phenoxythiocarbonyl group enables a range of important transformations, including the Barton-McCombie deoxygenation, the synthesis of isothiocyanates, and the preparation of peptide thioesters for native chemical ligation. While its handling requires care due to its corrosive nature, the synthetic utility of this compound makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The detailed protocols and workflows provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. scispace.com [scispace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. grokipedia.com [grokipedia.com]

- 9. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 12. Barton-McCombie Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reactivity of O-Phenyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenyl chlorothioformate, with the chemical formula C₇H₅ClOS, is a versatile and reactive reagent in organic synthesis.[1] Characterized by a phenyl group attached to a chlorothioformate functional group, this compound serves as a crucial intermediate for the introduction of the phenoxythiocarbonyl moiety into a wide array of molecules.[1] Its electrophilic nature allows for efficient reactions with various nucleophiles, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of phenol with thiophosgene.[5] This reaction is typically carried out in a biphasic system in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis from Phenol and Thiophosgene

This protocol is adapted from established procedures for the synthesis of related chloroformates and chlorothioformates.[6][7]

Materials:

-

Phenol

-

Thiophosgene (CSCl₂)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Calcium chloride (CaCl₂), anhydrous

Procedure:

-

Preparation of Sodium Phenolate Solution: In a flask, dissolve phenol (1.0 equivalent) in a 5% aqueous solution of sodium hydroxide (1.1 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Reaction Setup: In a separate four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve thiophosgene (1.05 equivalents) in chloroform. Cool this solution to 0-5 °C.

-

Addition: While vigorously stirring the thiophosgene solution, add the cold sodium phenolate solution dropwise from the addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1 M hydrochloric acid, and again with water.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride. Filter the drying agent and remove the chloroform under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at 81-83 °C at 6 mmHg.[8][9][10][11] A potential impurity, O,O'-diphenyl thiocarbonate, has a higher boiling point and will remain in the distillation flask.[4][5]

Safety Precautions: Thiophosgene is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClOS | [1][8] |

| Molecular Weight | 172.63 g/mol | [1][8] |

| Appearance | Clear yellow liquid | [3][9][10] |

| Boiling Point | 81-83 °C at 6 mmHg | [9][11] |

| Density | 1.248 g/mL at 25 °C | [3][11] |

| Refractive Index (n20/D) | 1.581 | [11] |

| CAS Number | 1005-56-7 | [1] |

Reactivity and Applications

This compound is a versatile electrophile that readily reacts with a variety of nucleophiles. Its reactivity is centered around the highly electrophilic thiocarbonyl carbon, making it an excellent thiocarbonylating agent.

Visualization of Synthesis and Reactivity

References

- 1. ias.ac.in [ias.ac.in]

- 2. Alkylsulfenyl thiocarbonates: precursors to hydropersulfides potently attenuate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile and Efficient One-Pot Regioselective Synthesis of 2-Hydroxyalkyl Dithiocarbamates under Catalyst-Free Conditions [file.scirp.org]

- 4. grokipedia.com [grokipedia.com]

- 5. rsc.org [rsc.org]

- 6. audreyli.com [audreyli.com]

- 7. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-Propyl N-phenylthiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

O-Phenyl Chlorothioformate: A Technical Guide to Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenyl chlorothioformate (OPCTF) is a highly versatile reagent in modern organic synthesis, primarily utilized for the thionocarbonylation of nucleophiles and as a crucial intermediate in radical-mediated transformations. Its utility stems from the electrophilic nature of its thiocarbonyl carbon and the ability of the phenoxythiocarbonyl group to serve as a precursor for radical generation. This guide provides an in-depth analysis of the core mechanisms of action of OPCTF in key organic reactions, including nucleophilic acyl substitution for the synthesis of thiocarbonates and the multi-step Barton-McCombie deoxygenation of alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and drug development.

Core Mechanisms of Action

This compound's reactivity is dominated by two principal pathways: nucleophilic acyl substitution at its electrophilic thiocarbonyl center and subsequent radical chain reactions of its derivatives.

Nucleophilic Acyl Substitution: The Gateway Reaction

The primary mechanism of OPCTF involves a nucleophilic attack on the electron-deficient thiocarbonyl carbon. The chlorine atom acts as an effective leaving group, facilitating an addition-elimination pathway.[1] This reaction is fundamental to nearly all applications of OPCTF.

-

Reaction with Alcohols: Alcohols readily react with OPCTF, typically in the presence of a non-nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP), to form O-alkyl O-phenyl thionocarbonates.[2] This transformation is the essential first step in the Barton-McCombie deoxygenation.

-

Reaction with Amines: Primary and secondary amines react with OPCTF to yield O-phenyl thiocarbamate intermediates. These intermediates are pivotal in the synthesis of isothiocyanates.[3]

Radical Deoxygenation: The Barton-McCombie Reaction

One of the most powerful applications of OPCTF is in the Barton-McCombie deoxygenation, a radical-mediated reaction that replaces a hydroxyl group with hydrogen.[4][5] The process involves two main stages:

-

Formation of the Thionocarbonate: The alcohol is first converted to its O-phenyl thionocarbonate derivative as described above. This derivative acts as a radical precursor.[1][6]

-

Radical Chain Reaction: The thionocarbonate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH).[1][4]

The radical mechanism proceeds as follows:

-

Initiation: AIBN undergoes thermal decomposition to generate initiator radicals, which abstract a hydrogen atom from Bu₃SnH to form a tributyltin radical (Bu₃Sn•).

-

Propagation:

-

The Bu₃Sn• radical attacks the sulfur atom of the thionocarbonate. This leads to the homolytic cleavage of the C–O bond, releasing an alkyl radical (R•) and forming a stable tributyltin phenoxythiocarbonyl sulfide. The formation of the strong Sn-S bond is a key driving force for the reaction.[7]

-

The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final deoxygenated alkane product and regenerating the Bu₃Sn• radical to continue the chain.[6]

-

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations involving this compound.

Table 1: Synthesis of O-Alkyl O-Phenyl Thionocarbonates from Alcohols (Representative data based on typical procedures for the first step of the Barton-McCombie reaction)

| Alcohol Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Secondary Alcohol | Pyridine (1.5) | Dichloromethane | 0 to RT | 2-4 | >90 |

| Primary Alcohol | DMAP (cat.), Et₃N (1.5) | Tetrahydrofuran | 0 to RT | 1-3 | >95 |

| Sterically Hindered Alcohol | DMAP (1.2) | Acetonitrile | RT to 50 | 12-24 | 70-85 |

Table 2: Barton-McCombie Deoxygenation of O-Phenyl Thionocarbonates (Representative data based on typical radical deoxygenation procedures)

| Thionocarbonate Substrate | H-Donor (equiv.) | Initiator (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Secondary Alkyl Deriv. | Bu₃SnH (1.5) | AIBN (0.2) | Toluene | 80-110 | 2-4 | 85-95 |

| Tertiary Alkyl Deriv. | Bu₃SnH (1.5) | AIBN (0.2) | Benzene | 80 | 1-2 | >90 |

| Carbohydrate Deriv.[8] | Bu₃SnH (2.0) | AIBN (cat.) | Toluene | 110 | 6 | ~80-90 |

Table 3: Synthesis of Isothiocyanates from Primary Amines (Data from Z.-Y. Li et al., Synthesis, 2013, 45, 1667-1674)[3]

| Amine Substrate | Method | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzylamine | One-Pot | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 95 |

| Aniline | One-Pot | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 92 |

| 4-Nitroaniline | Two-Step | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 99 |

| 2-Thiophenemethylamine | One-Pot | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 93 |

Experimental Protocols

General Protocol for Synthesis of O-Alkyl O-Phenyl Thionocarbonate

-

To a stirred solution of the alcohol (1.0 equiv) and a suitable base (e.g., pyridine, 1.5 equiv, or DMAP, 0.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.2 equiv) dropwise to the solution over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with the same solvent (e.g., 2 x 20 mL dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkyl O-phenyl thionocarbonate.

General Protocol for Barton-McCombie Deoxygenation

-

Dissolve the O-phenyl thionocarbonate substrate (1.0 equiv) in a degassed solvent such as toluene or benzene under an inert atmosphere.[6]

-

Add tributyltin hydride (1.5-2.0 equiv) to the solution via syringe.[6]

-

Add a catalytic amount of AIBN (0.1-0.2 equiv).

-

Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

-

The crude product, which contains tin byproducts, can be purified by several methods. A common method is to dissolve the residue in acetonitrile and wash with hexane to remove the tin species. Alternatively, treatment with a solution of KF on silica gel or direct flash column chromatography can be employed.

Protocol for One-Pot Synthesis of Isothiocyanates[3]

-

To a solution of the primary amine (1.0 equiv) in dichloromethane (CH₂Cl₂), add solid sodium hydroxide powder (2.0 equiv).

-

Stir the suspension vigorously at room temperature.

-

Add this compound (1.1 equiv) dropwise to the mixture.

-

Continue stirring at room temperature for approximately 2 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove solid residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the isothiocyanate product. Further purification by chromatography or distillation may be performed if necessary.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]

- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 7. Barton-McCombie Reaction [organic-chemistry.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

Spectral Analysis of O-Phenyl Chlorothioformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for O-Phenyl chlorothioformate (CAS No. 1005-56-7), a key reagent in organic synthesis. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.41 | Multiplet | Aromatic Protons (ortho) |

| 7.29 | Multiplet | Aromatic Protons (para) |

| 7.10 | Multiplet | Aromatic Protons (meta) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments within the phenyl ring and the chlorothioformate group.

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=S (Thiocarbonyl) |

| ~150 | C-O (Aromatic) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~121 | Aromatic CH |

Note: The exact chemical shifts for the aromatic carbons can vary slightly. The thiocarbonyl carbon is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3060 | Aromatic C-H Stretch | Medium |

| ~1590 | Aromatic C=C Stretch | Medium |

| ~1490 | Aromatic C=C Stretch | Medium |

| ~1200 | C-O Stretch | Strong |

| ~1100 | C=S Stretch | Strong |

| ~750 | C-Cl Stretch | Strong |

| ~690 | Aromatic C-H Bend (out-of-plane) | Strong |

Technique: Neat[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~9 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 172 | ~24 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M-Cl]⁺ |

| 109 | ~69 | [M-Cl-CO]⁺ or [C₆H₅O]⁺ |

| 77 | ~97 | [C₆H₅]⁺ |

| 51 | ~29 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the "neat" technique. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column, and the eluent is directly introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is used, with a standard electron energy of 70 eV, to induce fragmentation.

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 40 to 300 amu, to detect the molecular ion and its fragment ions. The resulting mass spectrum plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Processes

The following diagrams illustrate the workflow for spectral analysis and the molecular structure of this compound.

References

O-Phenyl Chlorothioformate: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental protocols associated with O-Phenyl chlorothioformate (CAS No. 1005-56-7). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Chemical Identification and Properties

This compound, with the molecular formula C₇H₅ClOS, is a yellow liquid used as a reagent in organic synthesis, particularly for the preparation of thioesters and other sulfur-containing compounds.[1] Its reactivity makes it a valuable tool in pharmaceutical and chemical research.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 172.63 g/mol | [1][2] |

| Appearance | Yellow Liquid | [2] |

| Boiling Point | 81-83 °C at 6 mmHg | [1] |

| Density | 1.248 g/mL | [2] |

| Flash Point | 81 °C (closed cup) | |

| Solubility | No data available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals |

| Acute toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

GHS Pictograms and Signal Word

-

Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

Source:[2]

Experimental Protocols for Safety Assessment

The classification of this compound as a corrosive substance is based on data from standardized toxicological tests. While specific study reports for this compound are not publicly available, this section details the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Skin Corrosion Testing (based on OECD Test Guideline 431)

In vitro skin corrosion testing is a preferred method to avoid the use of live animals. The Reconstructed Human Epidermis (RhE) test is a validated and accepted method.[5][6]

Principle: This test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of the reconstructed human epidermis.[6]

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[5][7]

-

Application of Test Chemical: A small volume of this compound is applied topically to the surface of the RhE tissue.[7]

-

Exposure Times: The chemical is applied for two distinct exposure periods, typically 3 minutes and 1 hour.[7]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a vital dye such as MTT. The dye is converted by mitochondrial enzymes in viable cells into a colored formazan, which is then extracted and quantified spectrophotometrically.[7]

-

Classification: The substance is identified as corrosive if the cell viability falls below a defined threshold at either of the specified exposure times.[7] For example, if the viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is classified as corrosive.[7]

Eye Corrosion/Irritation Testing (based on OECD Test Guideline 405)

If in vivo testing is deemed necessary, the acute eye irritation/corrosion test is performed.

Principle: This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of a test animal.[8][9]

Methodology:

-

Test Species: The albino rabbit is the preferred species for this test.[9]

-

Procedure: A single dose of this compound is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8][9]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point.[8]

-

Classification: The severity and reversibility of the eye damage are assessed to classify the substance. If corrosive effects are observed in the first animal, no further testing is conducted.[8]

Handling Precautions and Exposure Controls

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this chemical.

| Body Part | Recommended Protection | Source(s) |

| Eyes/Face | Chemical goggles or safety glasses. A face shield is recommended when there is a risk of splashing. | [2] |

| Hands | Protective gloves. Glove material should be selected based on resistance to the chemical. | [2] |

| Skin and Body | Wear suitable protective clothing to prevent skin contact. | [2] |

| Respiratory | An approved supplied-air respirator should be used when handling this substance. | [2] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ensure that eyewash stations and safety showers are readily accessible.[10]

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep container tightly closed and store in a well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, and alkalis.[11]

-

Protect from direct sunlight and high temperatures.[2]

Emergency Procedures

First Aid Measures

The following table provides first aid guidance in case of exposure.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice. | [2] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention. | [2][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If you feel unwell, seek medical advice. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.[2]

-

Environmental Precautions: Avoid release to the environment.[2]

-

Methods for Cleaning Up: Clean up immediately by sweeping or vacuuming.[2]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[2]

-

Conditions to Avoid: Direct sunlight and high temperatures.[2]

-

Incompatible Materials: Strong oxidizing agents, alcohols, amines, and alkalis.[11]

-

Hazardous Decomposition Products: Reacts with water and moisture, releasing toxic fumes like hydrogen chloride.[1][11]

Visualized Logical Relationships

The following diagrams illustrate the mechanism of corrosive action and the workflow for handling a chemical spill.

Caption: Mechanism of corrosive action on skin.

Caption: Accidental spill response workflow.

Conclusion

This compound is a valuable reagent in research and development, but it poses significant health risks due to its corrosive nature. A thorough understanding of its hazards, adherence to strict handling protocols, and preparedness for emergency situations are paramount for ensuring laboratory safety. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the safe and effective use of this chemical.

References

- 1. Buy this compound | 1005-56-7 [smolecule.com]

- 2. lobachemie.com [lobachemie.com]

- 3. chemscene.com [chemscene.com]

- 4. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. fishersci.com [fishersci.com]

- 11. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Navigating the Challenges of O-Phenyl Chlorothioformate: A Technical Guide to its Solubility and Stability

For Immediate Release

[City, State] – [Date] – O-Phenyl chlorothioformate, a pivotal reagent in the synthesis of pharmaceuticals and agrochemicals, presents unique handling challenges due to its reactivity. To support researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of its solubility and stability in various solvents, complete with experimental protocols and visual workflows.

This compound (PhOCSCl) is a versatile building block, notably used in the preparation of thiocarbonate derivatives. However, its utility is intrinsically linked to its stability, which is highly dependent on the solvent environment. Understanding its solubility and degradation pathways is critical for optimizing reaction conditions, ensuring safety, and maintaining product purity.

Quantitative Data Summary

Table 1: Solubility of this compound

| Solvent Class | Solvent | Solubility | Remarks |

| Aprotic Halogenated | Chloroform | Soluble[1] | A common solvent for reactions involving this reagent. |

| Aprotic Polar | Ethyl Acetate | Soluble[2] | Often used in extraction and purification processes. |

| Acetonitrile | Likely Soluble | Frequently used as a solvent for kinetic studies of similar compounds.[3] | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent, though reactivity is possible.[4] | |

| Tetrahydrofuran (THF) | Likely Soluble | A common ether solvent. | |

| Protic | Water | Decomposes[2][5] | Rapid hydrolysis occurs, forming phenol, HCl, and carbonyl sulfide. |

| Alcohols (e.g., Ethanol, Methanol) | Reacts (Solvolysis)[6][7] | Undergoes solvolysis, with the rate dependent on the alcohol and presence of water. | |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble | Generally, polar compounds have lower solubility in nonpolar solvents. |

Table 2: Stability and Reactivity of this compound

| Solvent Type | Conditions | Stability/Reactivity Profile | Mechanism |

| Protic Solvents | Neutral (e.g., Ethanol-Water mixtures) | Unstable; undergoes solvolysis. The reaction rate is significant and measurable. | Favors a bimolecular addition-elimination (A-E) pathway.[6][8] |

| (e.g., Fluoroalcohols) | The reaction mechanism can shift towards an ionization (SN1) pathway in highly ionizing, low nucleophilicity solvents.[6][8] | Favors an ionization (SN1) pathway.[6][8] | |

| Aprotic Solvents | Anhydrous, inert atmosphere | Generally stable. | Lack of protic species minimizes degradation pathways. |

| General Conditions | Presence of moisture | Highly unstable. | Rapidly hydrolyzes. |

| Elevated Temperatures | Prone to decomposition. | Thermal decomposition pathways may become accessible. | |

| Direct Sunlight | May promote degradation. | Photolytic decomposition pathways could be initiated. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

Objective: To rapidly assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., chloroform, ethyl acetate, acetonitrile, THF, hexane, toluene)

-

Small, dry test tubes with stoppers

-

Vortex mixer

-

Fume hood

Procedure:

-

In a fume hood, add approximately 25 mg of this compound to a dry test tube.

-

Add 0.5 mL of the selected anhydrous solvent to the test tube.

-

Stopper the test tube and vortex for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, add another 25 mg of the solute and repeat step 3 to determine if a higher concentration is achievable.

-

If the solid has not dissolved, the compound is considered sparingly soluble or insoluble at that concentration.

-

Record the observations for each solvent.

Protocol 2: Stability Assessment via Solvolysis Rate Measurement (Titration Method)

Objective: To quantify the rate of decomposition (solvolysis) of this compound in a protic solvent system (e.g., aqueous ethanol).

Materials:

-

This compound

-

Solvent mixture of interest (e.g., 80% ethanol/20% water)

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Phenolphthalein indicator

-

Thermostated water bath

-

Pipettes, burette, and conical flasks

-

Stopwatch

Procedure:

-

Prepare a stock solution of this compound in an anhydrous solvent (e.g., acetonitrile).

-

Equilibrate the chosen solvent mixture in the thermostated water bath to the desired temperature (e.g., 25°C).

-

Initiate the reaction by injecting a known volume of the this compound stock solution into a known volume of the temperature-equilibrated solvent mixture with vigorous stirring. Start the stopwatch simultaneously.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent in which the compound is stable and miscible (e.g., cold acetone).

-

Immediately titrate the liberated hydrochloric acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

-

The rate of reaction can be determined by plotting the concentration of liberated HCl versus time. The pseudo-first-order rate constant can be calculated from the slope of the line when plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion.

Visualizing Workflows and Pathways

To further clarify the processes for evaluating and understanding the behavior of this compound, the following diagrams have been generated using Graphviz.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that researchers conduct their own specific solubility and stability studies under their precise experimental conditions.

References

- 1. 1005-56-7 CAS | o-PHENYL CHLOROTHIONOFORMATE | Laboratory Chemicals | Article No. 5206P [lobachemie.com]

- 2. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Core Reactions of O-Phenyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group. This functionality serves as a crucial intermediate in a variety of transformations, enabling the synthesis of a diverse array of sulfur-containing compounds. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Nucleophilic Acyl Substitution: The Cornerstone of Reactivity

The primary mode of reactivity for this compound is nucleophilic acyl substitution at the thiocarbonyl carbon. The chlorine atom acts as a good leaving group, facilitating the attack of various nucleophiles.

Reaction with Amines: Synthesis of Thiocarbamates and Isothiocyanates

The reaction of this compound with primary and secondary amines provides a straightforward route to O-aryl thiocarbamates. These thiocarbamates can be stable products themselves or can serve as intermediates in the synthesis of isothiocyanates.

A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach[1]. The one-pot process is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates, while the two-step approach is more versatile[1]. Optimization studies have shown that phenyl chlorothionoformate, solid sodium hydroxide, and dichloromethane are ideal reagents and solvents[1]. The one-pot method can achieve yields of up to 95% for alkyl amines but is less effective for electron-deficient substrates[1]. The two-step process overcomes this limitation, providing yields of up to 99% for a broad range of amines, including those with halogen and nitro substituents[1]. In the two-step method, the intermediate thiocarbamates are first synthesized and then deprotected using sodium hydroxide[1].

Table 1: Synthesis of Isothiocyanates from Amines and this compound

| Amine Substrate | Method | Yield (%) | Reference |

| Alkyl amines | One-pot | up to 95 | [1] |

| Electron-rich aryl amines | One-pot | Good | [1] |

| Electron-deficient aryl amines | Two-step | up to 99 | [1] |

| Halogenated aryl amines | Two-step | up to 99 | [1] |

| Nitro-substituted aryl amines | Two-step | up to 99 | [1] |

| Heterocyclic amines | Two-step | High | [1] |

Experimental Protocol: Two-Step Synthesis of Aryl Isothiocyanates

Step 1: Synthesis of O-Phenyl N-Aryl Thiocarbamate

-

To a stirred solution of the desired aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like dichloromethane or THF at 0 °C, add this compound (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the O-phenyl N-aryl thiocarbamate.

Step 2: Conversion to Isothiocyanate

-

Dissolve the O-phenyl N-aryl thiocarbamate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add solid sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the solid, and concentrate the filtrate under reduced pressure to yield the crude isothiocyanate.

-

Purify by distillation or column chromatography.

Workflow for Isothiocyanate Synthesis

Reaction with Alcohols and Phenols: Synthesis of Thiocarbonates

This compound reacts with alcohols and phenols in the presence of a base to form O,O-diaryl or O-alkyl O-aryl thiocarbonates. These compounds are important intermediates, particularly in the Barton-McCombie deoxygenation reaction.

Experimental Protocol: Synthesis of O-Alkyl/Aryl O-Phenyl Thiocarbonates

-

To a solution of the alcohol or phenol (1.0 eq) and a suitable base (e.g., pyridine, triethylamine, or sodium hydride for less acidic alcohols) (1.1 eq) in an anhydrous solvent (e.g., THF, dichloromethane) at 0 °C, add this compound (1.05 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Thiols: Synthesis of Dithiocarbonates

The reaction of this compound with thiols (thiophenols or alkyl thiols) in the presence of a base yields O-phenyl dithiocarbonates.

Experimental Protocol: Synthesis of O-Phenyl Dithiocarbonates

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as dichloromethane or THF.

-

Add a base (e.g., triethylamine or potassium carbonate) (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add this compound (1.1 eq) to the stirred mixture.

-

Allow the reaction to proceed at room temperature for 3-5 hours.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting dithiocarbonate by column chromatography or recrystallization.

Radical Reactions: The Barton-McCombie Deoxygenation

One of the most significant applications of this compound is in the Barton-McCombie deoxygenation of alcohols[2][3][4]. This radical-mediated reaction allows for the replacement of a hydroxyl group with a hydrogen atom[2][3]. The alcohol is first converted to a thiocarbonyl derivative, such as an O-alkyl O-phenyl thiocarbonate, which then undergoes a radical chain reaction with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride)[2][3][4]. Phenyl thiocarbonates are often the preferred intermediates for the deoxygenation of nucleosides.

Mechanism of the Barton-McCombie Deoxygenation

The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN. The resulting radical abstracts a hydrogen atom from tributyltin hydride to generate a tributyltin radical. This radical then attacks the sulfur atom of the thiocarbonate, leading to the formation of an alkyl radical and a stable tin-sulfur bond, which is a key driving force for the reaction[2]. The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain reaction[2].

Barton-McCombie Deoxygenation Pathway

Experimental Protocol: Barton-McCombie Deoxygenation

-

Thiocarbonate Formation: Synthesize the O-alkyl O-phenyl thiocarbonate from the desired alcohol and this compound as described in section 1.2.

-

Deoxygenation: a. Dissolve the purified thiocarbonate (1.0 eq) in a degassed solvent such as toluene or benzene. b. Add a radical initiator, typically azobisisobutyronitrile (AIBN) (0.1-0.2 eq), and tributyltin hydride (1.1-1.5 eq). c. Heat the reaction mixture to reflux (80-110 °C) for several hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride in methanol or by partitioning between acetonitrile and hexane.

Other Key Reactions

Reaction with Grignard Reagents

While less common, this compound can react with Grignard reagents. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic thiocarbonyl carbon. Depending on the reaction conditions and the nature of the Grignard reagent, this can lead to the formation of thioesters or tertiary alcohols after a second addition. Careful control of stoichiometry and temperature is crucial to achieve selectivity.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to -78 °C.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, purify the product by column chromatography.

Synthesis of Heterocyclic Compounds

This compound can be a precursor for the synthesis of various sulfur-containing heterocycles. For instance, the isothiocyanates generated from the reaction with amines can undergo cyclization reactions to form heterocycles like 2-aminobenzothiazoles[5][6][7][8]. The synthesis of 2-aminobenzothiazoles can be achieved through the oxidative ring closure of an arylthiourea, which is formed from the corresponding aryl isothiocyanate[7].

Workflow for 2-Aminobenzothiazole Synthesis

Spectroscopic Data of Representative Derivatives

The characterization of products derived from this compound is typically performed using standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR (cm-1) |

| O-phenyl N-benzylthiocarbamate | 7.2-7.5 (m, 10H, Ar-H), 4.7 (d, 2H, CH2), ~8.5 (br s, 1H, NH) | ~188 (C=S), 152 (O-C=S), 121-138 (Ar-C), 49 (CH2) | ~3300 (N-H), ~1530 (C=S), ~1200 (C-O) |

| O-phenyl O-ethyl thiocarbonate | 7.2-7.4 (m, 5H, Ar-H), 4.5 (q, 2H, CH2), 1.4 (t, 3H, CH3) | ~190 (C=S), 153 (O-C=S), 121-135 (Ar-C), 69 (CH2), 14 (CH3) | ~1540 (C=S), ~1210 (C-O) |

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substitution pattern and the solvent used.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of sulfur-containing organic molecules. Its reactivity is dominated by nucleophilic acyl substitution, providing access to thiocarbamates, thiocarbonates, and dithiocarbonates. These intermediates are valuable in their own right and as precursors for further transformations, most notably the Barton-McCombie deoxygenation. The ability to generate isothiocyanates also opens avenues for the construction of various heterocyclic systems. This guide provides a foundational understanding and practical protocols for the key reactions of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

References

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Phenyl Chlorothioformate and its Derivatives in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenyl chlorothioformate (PhOCSCl) is a highly versatile and reactive reagent that has become an indispensable tool in modern organic synthesis. Characterized by its phenoxy and thiocarbonyl moieties, this compound serves as a cornerstone for the introduction of sulfur-containing functional groups, enabling a wide array of chemical transformations. Its utility is most prominently featured in thionocarbonylation reactions, the synthesis of isothiocyanates, and the renowned Barton-McCombie deoxygenation of alcohols. These reactions are pivotal in the development of novel therapeutic agents, advanced agrochemicals, and specialized materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound and its derivatives. It includes detailed experimental protocols for cornerstone reactions, quantitative data to facilitate comparison and optimization, and mechanistic diagrams to illustrate the underlying chemical logic.

Introduction

This compound, with CAS number 1005-56-7, is a clear yellow liquid known for its role as a powerful thionocarbonylating agent.[1][2] Its structure allows for the efficient formation of O-phenyl thiocarbonate derivatives from nucleophiles such as alcohols and amines. These derivatives are often stable intermediates that can be carried forward through multi-step synthetic sequences. The phenoxy group can act as a good leaving group or be retained in the final product, offering synthetic flexibility. The applications of this reagent are extensive, ranging from the deoxygenation of complex natural products to the synthesis of biologically active heterocyclic compounds.[2][3] In the pharmaceutical industry, it is instrumental in synthesizing thiol-containing drugs, which can have enhanced pharmacokinetic properties like improved solubility and bioavailability.[1][2] The agrochemical sector also utilizes this compound as an intermediate for creating advanced and potentially safer pesticides.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1005-56-7 |

| Molecular Formula | C₇H₅ClOS |

| Molecular Weight | 172.63 g/mol [4] |

| Appearance | Clear yellow liquid[2] |

| Boiling Point | 81-83 °C at 6 mmHg[4] |

| Density | 1.248 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.581[4] |

| Solubility | Soluble in most organic solvents |

| Stability | Moisture-sensitive[4] |

Core Applications and Synthetic Methodologies

Synthesis of Isothiocyanates from Primary Amines

A highly efficient application of this compound is the conversion of primary amines to isothiocyanates (R-N=C=S). Isothiocyanates are valuable intermediates in the synthesis of nitrogen- and sulfur-containing compounds with significant biological activities.[1] This transformation can be achieved through either a one-pot or a two-step process, offering flexibility based on the substrate's reactivity.[1]

The one-pot process is particularly effective for alkyl and electron-rich aryl amines, providing high yields rapidly. In contrast, the two-step approach is more versatile and is necessary for less reactive, electron-deficient aryl and heterocyclic amines. This method involves the initial formation and isolation of an O-phenyl thiocarbamate intermediate, which is then decomposed to the isothiocyanate in a separate step.[1]

Protocol 2.1.1: One-Pot Synthesis of Isothiocyanates [1]

-

To a stirred solution of the primary amine (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add solid sodium hydroxide (NaOH) powder (2.0 mmol).

-

Add this compound (1.1 mmol) dropwise to the suspension at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), filter the reaction mixture to remove the solid residue.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isothiocyanate.

Protocol 2.1.2: Two-Step Synthesis of Isothiocyanates (for electron-deficient amines) [1]

-

Step 1: Synthesis of the O-phenyl thiocarbamate intermediate

-

Dissolve the primary amine (1.0 mmol) and triethylamine (Et₃N, 1.2 mmol) in CH₂Cl₂ (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 mmol) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

-

Wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate (NaHCO₃) solution (10 mL), and brine (10 mL).

-